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Application Note: Quantitative Analysis of N-Methyltyramine

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Compound of Interest		
Compound Name:	N-Methyltyramine	
Cat. No.:	B1195820	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyltyramine (NMT), also known as 4-hydroxy-N-methylphenethylamine, is a naturally occurring protoalkaloid found in a variety of plants, including citrus species and barley.[1][2] As a trace amine, it is also produced endogenously in the human body.[1] NMT is a popular ingredient in dietary supplements marketed for weight loss and athletic performance, largely due to its structural similarity to other biogenic amines with stimulant properties.[3][4] Pharmacologically, NMT acts as an agonist for the trace amine-associated receptor 1 (TAAR1) and as an antagonist for the α 2-adrenoceptor.[5][6][7] It has also been shown to stimulate gastrin release.[8] Given its prevalence in supplements and its biological activity, accurate and robust analytical methods for the quantification of **N-Methyltyramine** are crucial for quality control, pharmacokinetic studies, and safety assessments.

This application note provides an overview of common analytical techniques for NMT quantification, detailed protocols for LC-MS/MS and HPLC-UV analysis, and a summary of quantitative performance data.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of **N-Methyltyramine**, each with distinct advantages in sensitivity, selectivity, and accessibility.



- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard
 for trace-level quantification due to its exceptional sensitivity and selectivity. By using Multiple
 Reaction Monitoring (MRM), LC-MS/MS can accurately measure NMT in complex matrices
 like biological fluids, plant extracts, and dietary supplements.[9]
- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely available
 and robust technique suitable for quantifying higher concentrations of NMT, particularly in
 dietary supplements and plant extracts.[10][11] Method sensitivity can be enhanced through
 pre-column derivatization.
- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile amines like NMT, derivatization is required to increase volatility and improve chromatographic performance.
 [12][13]
- Quantitative Nuclear Magnetic Resonance (qNMR): This method allows for direct
 quantification without the need for an identical analyte standard for calibration. It has been
 successfully applied to the simultaneous determination of multiple phenethylamines,
 including NMT, in dietary supplements.[3][14]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of **N-Methyltyramine** and related biogenic amines.



Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Recovery (%)	Reference(s)
LC-MS/MS	Dietary Supplements	0.54–3.6 μg/L	-	88 - 125%	[9]
HPLC-UV	Chicken Meat	0.3 mg/kg	0.9 mg/kg	92.25 - 102.25%	[10]
HPLC-UV	Rice Wine	0.7 mg/L	-	>97%	[15]
GC-MS/MS	Valsartan (API)	0.02 - 0.03 ppm	0.06 - 0.09 ppm	-	[12]
HPLC-UV	Losartan (API)	-	~0.177 - 0.64 ppm	83.3 - 101.8%	[16]

Note: Data for related amines or in different matrices are included to provide a comparative overview of method performance.

Experimental Protocols

Protocol 1: Quantification of N-Methyltyramine in Biological Samples by LC-MS/MS

This protocol describes the analysis of NMT in a biological matrix (e.g., plasma) using LC-MS/MS with electrospray ionization (ESI) in MRM mode.

- 1. Materials and Reagents
- · N-Methyltyramine reference standard
- **N-Methyltyramine**-d3 (or other suitable internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)



- Ultrapure water
- Plasma samples
- Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
- 2. Sample Preparation
- Protein Precipitation: To 100 μ L of plasma sample, add 300 μ L of ice-cold acetonitrile containing the internal standard.
- Vortex: Mix thoroughly for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution & SPE: Reconstitute the residue in 500 μL of loading buffer (e.g., 2% formic acid in water). Load the solution onto a pre-conditioned SPE cartridge.
- Wash: Wash the cartridge with a non-eluting solvent (e.g., 0.1% formic acid in 5% methanol).
- Elution: Elute the analyte with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
- Final Preparation: Evaporate the eluate to dryness and reconstitute in 100 μ L of the initial mobile phase for LC-MS/MS analysis.
- 3. Instrumental Analysis
- LC System: UPLC/HPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile



Gradient:

0-1 min: 5% B

1-8 min: 5% to 95% B

8-9 min: 95% B

9-10 min: 95% to 5% B

o 10-12 min: 5% B

Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

MS System: Triple Quadrupole Mass Spectrometer with ESI source

• Ionization Mode: Positive

• MRM Transitions:

- N-Methyltyramine: Precursor Ion (m/z) 152.1 → Product Ions (e.g., 107.1, 44.1). The
 most intense transition is used for quantification and a second for confirmation.
- Internal Standard: Monitor appropriate transitions for the chosen standard.
- Note: Collision energy and other MS parameters should be optimized for the specific instrument.[17]

Protocol 2: Quantification of N-Methyltyramine in Dietary Supplements by HPLC-UV

This protocol outlines a method for analyzing NMT in solid dietary supplements (e.g., powders, capsules).

1. Materials and Reagents



- N-Methyltyramine reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Phosphoric acid
- Ultrapure water
- Dietary supplement samples
- 2. Sample Preparation
- Sample Weighing: Accurately weigh a portion of the homogenized supplement powder equivalent to a single serving size.
- Extraction: Transfer the powder to a volumetric flask. Add a defined volume of extraction solvent (e.g., 70% methanol in water).
- Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.
- Dilution: Dilute to the mark with the extraction solvent and mix well.
- Centrifugation: Centrifuge an aliquot of the extract at 5,000 x g for 10 minutes.
- Filtration: Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- 3. Instrumental Analysis
- HPLC System: HPLC with UV/PDA Detector
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer (pH adjusted with phosphoric acid) and acetonitrile (e.g., 85:15 v/v).[15]
- Flow Rate: 1.0 mL/min



- Column Temperature: 30°C
- Detection Wavelength: 275 nm (based on the UV absorbance maximum for tyramine-like structures)
- Injection Volume: 20 μL
- 4. Calibration and Quantification
- Prepare a series of calibration standards of NMT in the mobile phase.
- Generate a calibration curve by plotting the peak area against the concentration.
- Quantify the amount of NMT in the sample by comparing its peak area to the calibration curve.

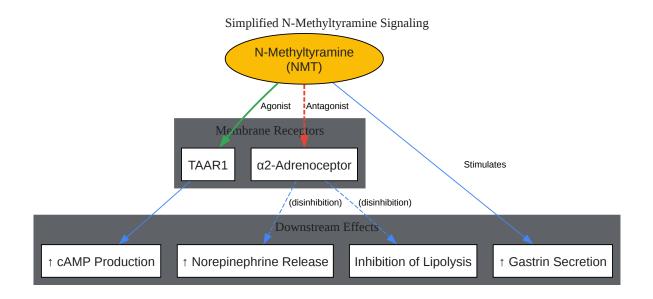
Visualizations



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Caption: General workflow for **N-Methyltyramine** analysis in biological samples.





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Caption: Key signaling pathways modulated by **N-Methyltyramine**.

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